1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is also known as "p-Chlorobenzotrifluoride" . It is used as an intermediate for dyes and pesticides, and also as an environmentally friendly solvent and dielectric fluid .
Molecular Structure Analysis
The molecular formula of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is C7H4ClF3 . The molecular weight is 180.551 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” include a molecular weight of 180.551 and a LogP value of 3.47 , indicating its lipophilicity.Scientific Research Applications
Reagent-Modulated Site Selectivities
- Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including 1-chloro-3-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent under specific conditions, revealing options for site-selective reactions (Mongin, Desponds, & Schlosser, 1996).
Novel Material Synthesis
- Fluorine-Containing Polyetherimide : The synthesis of novel fluorine-containing polyetherimides involves 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride (Yu Xin-hai, 2010).
Trifluoromethylation Catalysis
- Electrophilic Trifluoromethylation : Methyltrioxorhenium catalyzes the trifluoromethylation of aromatic and heteroaromatic compounds, showing potential for diverse applications in organic synthesis (Mejía & Togni, 2012).
Synthesis of Heterocyclic Compounds
- Benzimidazoles Synthesis : A synthesis method for 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, provides a pathway for creating valuable heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Electrochemical Fluorination
- Electrochemical Fluorination of Benzenes : The electrochemical fluorination process applied to trifluoromethyl-substituted benzenes yields various perfluorocyclohexane derivatives, expanding the potential for chemical synthesis (Yonekura, Nagase, Baba, & Kodaira, 1976).
Regioselective Lithiation
- Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene : This study explores the selective lithiation process of 1-chloro-3-(trifluoromethyl)benzene, demonstrating the influence of catalysis and reversibility in the metalation process (Hoepker, Gupta, Ma, Faggin, & Collum, 2011).
Safety And Hazards
“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is a skin, eye, mucous membrane, and respiratory tract irritant . Inhalation of high concentrations can cause CNS depression . In a two-generation reproductive feeding study with rats, the NOAEL in F1 and F2 offspring was greater than or equal to the highest dose tested (45 mg/kg bw) .
properties
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGQGCDRSFMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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